Home > Products > Screening Compounds P97015 > 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea - 1396815-98-7

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Catalog Number: EVT-3074947
CAS Number: 1396815-98-7
Molecular Formula: C16H17F2N5O
Molecular Weight: 333.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea

  • Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative. Its structure was characterized using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy. The study also utilized single-crystal X-ray diffraction to determine its solid-state structure and density functional theory (DFT) calculations to determine the optimized molecular structure. []

3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-one

  • Compound Description: This compound belongs to a novel series of 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-one derivatives. These derivatives were synthesized by reacting Schiff bases of 1-(2,4-difluorophenyl)-N-(3-aryl-1,8-napthridine-2-yl)methanimines with chloroacetyl chloride. []

2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-one

  • Compound Description: This compound represents another novel series of derivatives synthesized alongside the aforementioned azetidin-2-ones. The synthesis involved reacting the same Schiff base, 1-(2,4-difluorophenyl)-N-(3-aryl-1,8-napthridine-2-yl)methanimines, with mercaptoacetic acid. []

((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)

  • Compound Description: This compound is a piperidine derivative featuring a 2,4-difluorophenyl group. The research focused on understanding its molecular characteristics, including the optimized molecular geometry, reactive parameters, and frontier molecular orbitals. The study employed the DFT technique with the B3LYP/6-311++G(d, p) basis set for these analyses. []

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride

  • Compound Description: This compound, also known as Compound 1, is a potent quinolonecarboxylic acid antibacterial agent undergoing clinical evaluation. The research focused on developing efficient asymmetric syntheses of its enantiomers (S-(+) enantiomer 1a and R-(-) enantiomer 1b) and evaluating their antibacterial activities in vitro and in vivo. []
  • Relevance: This compound and the target compound, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, both contain the 2,4-difluorophenyl group. This shared feature highlights the significance of this group in medicinal chemistry, specifically in the development of antibacterial and potentially other therapeutic agents. The presence of this group in structurally diverse compounds with different biological activities suggests its potential role in influencing pharmacological properties or interacting with specific biological targets. You can find more information about this compound in this research paper:

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: This compound, also known as SR141716A, is a potent and selective antagonist for the CB1 cannabinoid receptor. This compound was studied for its interaction with the CB1 receptor and its impact on cannabinoid-mediated modulation of neuronal excitability. [, ]
  • Relevance: This compound, while structurally different from the target compound 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, provides a valuable comparison due to its focus on receptor interaction and structure-activity relationships. Understanding how SR141716A, with its specific structural features, interacts with the CB1 receptor can provide insights into the potential binding interactions and pharmacological activities of other compounds, including those structurally related to 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, especially if they share common pharmacophoric elements or target similar biological pathways. You can find more information about this compound in this research paper: and .

2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides

  • Compound Description: This compound class represents a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides investigated for their antioxidant and anti-inflammatory properties. These compounds were synthesized and evaluated for their ability to interact with free radicals and inhibit soybean lipoxygenase (LOX). []
  • Relevance: While structurally distinct from 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, this compound class highlights the application of various aryl and heterocyclic moieties, including triazoles, in medicinal chemistry, particularly in targeting oxidative stress and inflammation. Exploring different substitutions and their effects on biological activities in this class could provide insights into the potential pharmacological properties of compounds containing similar structural features, including those related to the target compound. You can find more information about this compound class in this research paper: .

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385)

  • Compound Description: This compound, known as TAK-385, is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It is a thieno[2,3-d]pyrimidine-2,4-dione derivative that was developed to reduce cytochrome P450 (CYP) inhibitory activity and improve in vivo GnRH antagonistic activity compared to its predecessor, sufugolix. []
  • Relevance: Although structurally distinct from 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, TAK-385 provides an interesting comparison in terms of drug design and optimization for improved pharmacological properties. Both compounds target specific receptors (GnRH receptor for TAK-385 and potentially a yet-to-be-determined target for the target compound) and share a common structural element, the urea moiety. You can find more information about this compound in this research paper: .
Overview

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. The compound features a unique arrangement of functional groups, including a urea moiety, a difluorophenyl group, and a piperidinyl-pyrimidinyl structure, which contribute to its biological activity.

Source

This compound can be synthesized from commercially available precursors through various chemical reactions. It has been studied for its interactions with biological targets and its potential therapeutic applications.

Classification

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea belongs to the class of urea derivatives. Compounds in this class are often investigated for their pharmacological properties, particularly in the fields of oncology and neurology.

Synthesis Analysis

Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves several key steps:

  1. Formation of the Urea Linkage: The urea bond is formed by reacting an isocyanate with an amine. In this case, the appropriate piperidine derivative serves as one of the amine components.
  2. Pyrimidine Synthesis: The pyrimidine ring is constructed using standard cyclization techniques involving suitable precursors such as 2,4-difluorobenzaldehyde and piperidine derivatives.
  3. Coupling Reactions: The difluorophenyl group is introduced through coupling reactions with aryl halides under basic conditions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Technical Details

The synthetic pathway may involve various reagents and conditions, including:

  • Solvents like dimethyl sulfoxide or acetonitrile.
  • Catalysts such as palladium or nickel for coupling reactions.
  • Temperature control to ensure optimal yields during cyclization steps.
Molecular Structure Analysis

Structure

The molecular formula of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is C16H18F2N4OC_{16}H_{18}F_2N_4O, with a molecular weight of approximately 340.34 g/mol.

Data

Key structural data includes:

  • IUPAC Name: 1-(2,4-difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
  • InChI: InChI=1S/C16H18F2N4O/c17-13(18)10-5-6-11(12(19)20)15(10)21(22)14(16(23)24)8-9-3-2-4-7(9)25/h5-6,10H,2-4,8H2,(H,19,20)(H,23,24)

The compound features a planar structure due to the aromatic rings, which may influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions:

  1. Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
  2. Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
  3. Substitution Reactions: Electrophilic substitution can occur on the aromatic rings under suitable conditions to modify its structure further.

Technical Details

Reactions typically require controlled conditions such as specific temperatures and solvent systems to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets within cells. It likely modulates enzyme activity or receptor signaling pathways that are crucial in various physiological processes.

Process

Research indicates that this compound may inhibit certain kinases or other enzymes involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea exhibits the following physical properties:

  • Appearance: Typically appears as a white to off-white solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Relevant Data or Analyses

Applications

Scientific Uses

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has several applications in scientific research:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent for various diseases including cancer and neurological disorders.
  2. Biological Research: Used as a tool compound to elucidate biological pathways and molecular interactions.
  3. Pharmacology: Studies focus on its pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion in biological systems.

Properties

CAS Number

1396815-98-7

Product Name

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

IUPAC Name

1-(2,4-difluorophenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea

Molecular Formula

C16H17F2N5O

Molecular Weight

333.343

InChI

InChI=1S/C16H17F2N5O/c17-11-4-5-13(12(18)8-11)21-16(24)22-14-9-15(20-10-19-14)23-6-2-1-3-7-23/h4-5,8-10H,1-3,6-7H2,(H2,19,20,21,22,24)

InChI Key

XYFSNSFFJXNOCV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.